molecular formula C5H8N2O2S B8360618 (+/-)-2-Amino-(1,2-dihydroxyethyl)-1,3-thiazole

(+/-)-2-Amino-(1,2-dihydroxyethyl)-1,3-thiazole

Cat. No.: B8360618
M. Wt: 160.20 g/mol
InChI Key: RWMNAFUKYVSETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-2-Amino-(1,2-dihydroxyethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)ethane-1,2-diol

InChI

InChI=1S/C5H8N2O2S/c6-5-7-3(2-10-5)4(9)1-8/h2,4,8-9H,1H2,(H2,6,7)

InChI Key

RWMNAFUKYVSETQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-amino-4-thiazolglyoxylate (10 g, 50 mmol) in anhydrous THF (150 mL) was added dropwise to a suspension of lithium aluminum hydride (1.9 g) in anhydrous THF (200 mL), and the mixture stirred under nitrogen at RT for 1 h. Excess ethyl acetate was then added to destroy residual reductant, after which an excess of Glauber's Salt was added and the resultant suspension stirred at RT for 40 min. The slurry was then filtered, and the filtrate evaporated in vacuo, and then dissolved in methanol and adsorbed onto silica gel. This mixture was then applied to a flash silica column, and the product eluted using 10% methanol in dichloromethane. Homogenous fractions were combined and evaporated under vacuum to give (±)-2-amino-(1,2-dihydroxyethyl)-1,3-thiazole product as a pale orange colored solid, (2.6 g, 32.5%) with the following structure: ##STR43##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.